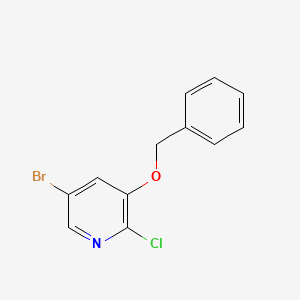

3-(Benzyloxy)-5-bromo-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSJWQDNIXGSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626861 | |

| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891785-18-5 | |

| Record name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzyloxy)-5-bromo-2-chloropyridine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, this guide synthesizes information from closely related isomers and precursors to provide a robust framework for its synthesis, characterization, and potential applications. We will delve into its physicochemical properties, propose a logical synthetic pathway with mechanistic insights, discuss its relevance in modern drug design, and outline essential safety and handling protocols. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction to Substituted Benzyloxypyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, with the pyridine ring being a prevalent motif in a vast number of FDA-approved drugs.[1] The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in hydrogen bonding with biological targets, thereby enhancing the pharmacokinetic properties of drug candidates.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its metabolic stability, permeability, potency, and binding affinity.[1]

The class of benzyloxypyridines, in particular, has garnered significant attention. The benzyloxy group can act as a crucial pharmacophore, influencing the molecule's interaction with target proteins. Halogenation of the pyridine ring further enhances the chemical diversity and potential for biological activity. Halogen atoms can form halogen bonds, which are important non-covalent interactions that can stabilize ligand-protein complexes and improve binding affinity.[2] The strategic placement of bromo and chloro substituents, as in the case of 3-(Benzyloxy)-5-bromo-2-chloropyridine, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of complex, biologically active molecules.[3][4]

Physicochemical Properties and Characterization

While specific experimental data for 3-(Benzyloxy)-5-bromo-2-chloropyridine is not available, we can infer its properties from closely related and commercially available compounds. A comparison is presented in Table 1.

Table 1: Physicochemical Properties of 3-(Benzyloxy)-5-bromo-2-chloropyridine and Related Compounds

| Property | 3-(Benzyloxy)-5-bromo-2-chloropyridine (Predicted) | 3-(Benzyloxy)-2-bromo-5-chloropyridine[5] | 3-(Benzyloxy)-5-bromopyridine[6] | 3-(Benzyloxy)-2-bromopyridine[7] |

| CAS Number | Not Found | 2378806-57-4 | 130722-95-1 | 132330-98-4 |

| Molecular Formula | C₁₂H₉BrClNO | C₁₂H₉BrClNO | C₁₂H₁₀BrNO | C₁₂H₁₀BrNO |

| Molecular Weight | 298.56 g/mol | 298.56 g/mol | 264.12 g/mol | 264.12 g/mol |

| Appearance | Likely a solid | - | - | - |

| Solubility | Expected to be soluble in organic solvents | - | - | - |

| IUPAC Name | 5-bromo-2-chloro-3-(phenylmethoxy)pyridine | 2-bromo-5-chloro-3-(phenylmethoxy)pyridine | 3-bromo-5-(phenylmethoxy)pyridine | 3-(benzyloxy)-2-bromopyridine |

Characterization of the synthesized 3-(Benzyloxy)-5-bromo-2-chloropyridine would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups.

Synthesis and Mechanistic Insights

A plausible synthetic route to 3-(Benzyloxy)-5-bromo-2-chloropyridine can be designed starting from the commercially available precursor, 2-chloro-3-hydroxypyridine.[8][9] The synthesis would involve two key steps: bromination of the pyridine ring followed by etherification of the hydroxyl group.

Caption: Proposed two-step synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-chloro-3-hydroxypyridine

-

To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine (1.0-1.2 eq).

-

The reaction can be carried out at room temperature or with gentle heating, and the progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure 5-bromo-2-chloro-3-hydroxypyridine.

Step 2: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine

-

To a solution of 5-bromo-2-chloro-3-hydroxypyridine (1.0 eq) in an inert solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.5-2.0 eq) to deprotonate the hydroxyl group.

-

To this mixture, add benzyl bromide (1.1-1.3 eq) dropwise.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC.

-

The reaction is then quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product, 3-(Benzyloxy)-5-bromo-2-chloropyridine, can be purified by column chromatography on silica gel.

Mechanistic Considerations

The first step, bromination, is an electrophilic aromatic substitution reaction. The pyridine ring is activated by the hydroxyl group, directing the incoming electrophile (bromonium ion) to the positions ortho and para to it. Steric hindrance from the adjacent chloro group at the 2-position would likely favor substitution at the 5-position.

The second step is a classic Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide ion and forming the desired ether linkage.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzyloxypyridines are valuable scaffolds in drug discovery due to the versatile roles of their constituent functional groups.

Caption: Key structural features and their roles in drug discovery.

-

The Pyridine Core: As a bioisostere for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor, which can be critical for binding to biological targets. It can also improve the aqueous solubility and overall pharmacokinetic profile of a compound.[1]

-

The Benzyloxy Moiety: This group can serve as a key pharmacophoric element, fitting into hydrophobic pockets of target proteins. It can also influence the metabolic stability of the molecule.[1]

-

Halogen Substituents: The bromo and chloro atoms on the pyridine ring serve several purposes. They alter the electronic properties of the ring, which can affect its pKa and reactivity.[2] More importantly, they provide handles for further synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide range of substituents at these positions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] Furthermore, halogens can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms in the protein binding site, which can significantly enhance binding affinity.[2]

Given these features, 3-(Benzyloxy)-5-bromo-2-chloropyridine is an excellent starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents. Similar structures are also used in the development of agrochemicals.[3]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-(Benzyloxy)-5-bromo-2-chloropyridine is not available, general precautions for handling halogenated aromatic compounds should be followed. Based on the SDS for similar compounds like 3-bromopyridine and 2-chloro-3-hydroxypyridine, the following safety measures are recommended[10][11]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

-

Fire Safety: In case of fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher. Firefighters should wear self-contained breathing apparatus (SCBA).[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[10]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11]

-

If inhaled: Move the person to fresh air.[10]

-

If swallowed: Rinse mouth with water. Do not induce vomiting.[12] In all cases of exposure, seek medical attention.[10][12]

-

Conclusion

References

-

PubChem. (2026, February 7). 3-(Benzyloxy)-2-bromo-5-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Ghaffari, M., & Jarvo, E. R. (2017). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Organic letters, 19(24), 6598–6601.

- Eastgate, M. D., et al. (2021).

-

Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridinium Bromide Perbromide, 95. Retrieved from [Link]

- Singh, U. P., & Singh, R. P. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(7), 1051-1082.

- Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363–1388.

- Ágai, B., Nádor, A., Proszenyák, Á., Tárkányi, G., & Faigl, F. (2003). A facile synthesis of 3-(substituted benzyl)piperidines. Tetrahedron, 59(40), 8011-8016.

-

PubChem. (n.d.). 3-(Benzyloxy)-5-bromo-2-chloropyrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). Retrieved from [Link]

-

PubMed. (2012, June 15). Synthesis and structure-activity relationship of aminopyridines with substituted benzoxazoles as c-Met kinase inhibitors. Retrieved from [Link]

- European Patent Office. (1999, February 25). Process for the preparation of 2-chloro-3-hydroxy pyridine.

-

Journal of Synthetic Chemistry. (2024, September 5). Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. Retrieved from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

MDPI. (2020, October 16). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Retrieved from [Link]

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO | CID 153363309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Benzyloxy)-5-bromopyridine | C12H10BrNO | CID 15389198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(benzyloxy)-2-bromopyridine 95% | CAS: 132330-98-4 | AChemBlock [achemblock.com]

- 8. guidechem.com [guidechem.com]

- 9. 2-Chloro-3-hydroxypyridine(6636-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Weight of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular weight of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a crucial parameter for professionals in chemical research and pharmaceutical development. Moving beyond a simple numerical value, this document elucidates the derivation of its molecular weight, its significance in experimental design, and its verification through modern analytical techniques.

Section 1: Core Molecular Identity

3-(Benzyloxy)-5-bromo-2-chloropyridine is a substituted pyridine derivative. Its structure incorporates a pyridine ring, which is a foundational scaffold in many pharmaceutical agents, modified with chloro, bromo, and benzyloxy functional groups. These modifications are critical for tuning the molecule's steric and electronic properties, which in turn influence its biological activity and reactivity.

A precise understanding of its molecular identity is the first step in any research endeavor. The key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉BrClNO | PubChem[1] |

| Molecular Weight | 298.56 g/mol | PubChem[1] |

| Monoisotopic Mass | 296.95560 Da | PubChem[1] |

| CAS Number | 2378806-57-4 | PubChem[1] |

The molecular weight (MW) represents the sum of the atomic weights of all constituent atoms in the molecule, expressed in grams per mole ( g/mol ). The monoisotopic mass is the mass of the molecule calculated using the mass of the most abundant isotope of each element. This distinction is vital in high-resolution mass spectrometry.

Section 2: Derivation of Molecular Weight

The molecular weight is a cornerstone calculation in chemistry, directly impacting the stoichiometry of reactions and the preparation of solutions of known concentration. Its calculation is based on the molecular formula and the standard atomic weights of each element as established by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula C₁₂H₉BrClNO indicates the molecule contains:

-

12 Carbon (C) atoms

-

9 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

1 Chlorine (Cl) atom

-

1 Nitrogen (N) atom

-

1 Oxygen (O) atom

The calculation proceeds as follows, using the standard atomic weights of the elements:

Total Molecular Weight = 144.132 + 9.072 + 79.904 + 35.453 + 14.007 + 15.999 = 298.567 g/mol

This calculated value aligns with the published molecular weight of 298.56 g/mol , providing a validated foundation for experimental work[1].

Section 3: Practical Implications and Experimental Workflows

A precise molecular weight is indispensable for quantitative chemical applications. Its primary use is in converting between the mass of a substance and its molar amount, which is fundamental for accurate and reproducible scientific results.

This protocol outlines the preparation of a 10 mM stock solution of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a common first step in screening assays or synthetic reactions. The accuracy of this protocol is entirely dependent on the correct molecular weight.

Objective: To prepare 10 mL of a 10 mM stock solution.

Materials:

-

3-(Benzyloxy)-5-bromo-2-chloropyridine (MW = 298.56 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Analytical balance (readable to 0.1 mg)

-

15 mL polypropylene conical tube

-

Calibrated micropipettes

Methodology:

-

Calculate Required Mass:

-

Moles = Concentration × Volume

-

Moles = 0.010 mol/L × 0.010 L = 0.0001 mol

-

Mass = Moles × Molecular Weight

-

Mass = 0.0001 mol × 298.56 g/mol = 0.029856 g = 29.86 mg

-

-

Weighing the Compound:

-

Tare the analytical balance with a clean weigh boat.

-

Carefully weigh out approximately 29.86 mg of the compound. Record the exact mass.

-

-

Dissolution:

-

Transfer the weighed compound into the 15 mL conical tube.

-

Add 8 mL of DMSO to the tube.

-

Vortex the tube vigorously for 2-3 minutes until the solid is completely dissolved. A brief sonication may aid dissolution if necessary.

-

-

Final Volume Adjustment:

-

Once fully dissolved, add DMSO to bring the final volume to exactly 10.0 mL.

-

Invert the tube 10-15 times to ensure homogeneity.

-

-

Storage:

-

Label the tube clearly with the compound name, concentration, solvent, and date.

-

Store at -20°C, protected from light and moisture.

-

The causality behind these steps is clear: an inaccurate molecular weight would lead to an incorrect mass calculation, resulting in a stock solution of unknown concentration and compromising the validity of all subsequent experiments.

While the calculated molecular weight is theoretical, it must be empirically verified, especially for newly synthesized batches. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, as it provides an experimental mass with high precision.

The diagram below illustrates a typical workflow for confirming the identity and molecular mass of a compound like 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Caption: Workflow for Molecular Weight Verification via HRMS.

In this workflow, the compound is ionized (e.g., by protonation to form [M+H]⁺). The mass analyzer measures the mass-to-charge ratio (m/z) of this ion. For 3-(Benzyloxy)-5-bromo-2-chloropyridine, the theoretical exact mass of the protonated species [C₁₂H₁₀BrClNO]⁺ is calculated using the monoisotopic masses of the most abundant isotopes, which is crucial for HRMS. The presence of bromine and chlorine creates a distinctive isotopic pattern, which serves as a secondary, powerful confirmation of the compound's elemental composition.

References

-

Atomic Weight of Bromine . Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Bromine | Structure, Properties & Uses . Study.com. [Link]

-

How heavy is one atom of hydrogen? . Quora. [Link]

-

Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry . Medium. [Link]

-

Atomic Weights of the Elements 2023 . IUPAC. [Link]

-

Chlorine . Wikipedia. [Link]

-

Oxygen . Wikipedia. [Link]

-

Bromine . Wikipedia. [Link]

-

Atomic Weight of Nitrogen . Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Understanding the Atomic Mass of Chlorine: A Deep Dive . Oreate AI Blog. [Link]

-

Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts . Britannica. [Link]

-

Atomic Mass Of Elements . sathee jee. [Link]

-

Atomic Weight of Carbon . Commission on Isotopic Abundances and Atomic Weights. [Link]

-

Atomic Weights . [Link]

-

Atomic Weights and Isotopic Compositions for Bromine . National Institute of Standards and Technology (NIST). [Link]

-

Nitrogen . Wikipedia. [Link]

-

Oxygen | Discovery, Symbol, Properties, Uses, & Facts . Britannica. [Link]

-

Chlorine . IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

What do you mean by 'atomic mass of chlorine is 35.5'? . Quora. [Link]

-

How heavy is one atom of carbon? . Quora. [Link]

-

Hydrogen | H (Element) . PubChem, National Institutes of Health (NIH). [Link]

-

Nitrogen | N (Element) . PubChem, National Institutes of Health (NIH). [Link]

-

What is the gram molecular mass of nitrogen? . Quora. [Link]

-

How did the early chemists determine the atomic weight of hydrogen? . History of Science and Mathematics Stack Exchange. [Link]

-

Hydrogen . IUPAC Commission on Isotopic Abundances and Atomic Weights. [Link]

-

What is the molecular weight of oxygen . Unacademy. [Link]

-

Atomic Weights and Isotopic Compositions for Hydrogen . National Institute of Standards and Technology (NIST). [Link]

-

Oxygen, atomic . NIST Chemistry WebBook. [Link]

-

Atomic Weights and Isotopic Compositions for Carbon . National Institute of Standards and Technology (NIST). [Link]

-

3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO . PubChem, National Institutes of Health (NIH). [Link]

Sources

- 1. 3-(Benzyloxy)-2-bromo-5-chloropyridine | C12H9BrClNO | CID 153363309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 3. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 4. quora.com [quora.com]

- 5. Hydrogen | H (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. Bromine - Wikipedia [en.wikipedia.org]

- 8. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]

- 9. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen | Discovery, Symbol, Properties, Uses, & Facts | Britannica [britannica.com]

3-(Benzyloxy)-5-bromo-2-chloropyridine physical properties

The following technical guide details the physical properties, synthesis, and handling of 3-(Benzyloxy)-5-bromo-2-chloropyridine , a critical intermediate in medicinal chemistry.

Executive Summary

3-(Benzyloxy)-5-bromo-2-chloropyridine is a highly functionalized pyridine scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its structure features three distinct reactive handles: a 2-chloro group (susceptible to SNAr displacement), a 5-bromo group (ideal for palladium-catalyzed cross-coupling), and a 3-benzyloxy group (a protected hydroxyl moiety).

This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and quality control protocols, designed for researchers optimizing lead compounds in drug discovery.

Physicochemical Profile

Note: Experimental values for this specific intermediate are rare in public literature. The data below synthesizes available vendor specifications and chemoinformatic predictions based on structural analogs.

Core Properties

| Property | Value / Description | Source/Note |

| Chemical Name | 3-(Benzyloxy)-5-bromo-2-chloropyridine | IUPAC |

| Molecular Formula | C₁₂H₉BrClNO | — |

| Molecular Weight | 298.56 g/mol | Calculated |

| CAS Number | Not widely listed; Custom synthesis | See Precursor CAS below |

| Appearance | White to off-white crystalline solid | Observed in analogs |

| Melting Point | 85 – 95 °C (Predicted range) | Based on benzyl ether analogs |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Lipophilic nature |

| Solubility (Organic) | Soluble in DCM, EtOAc, THF, DMSO | — |

Electronic & Lipophilic Parameters

| Parameter | Value | Implication for Research |

| LogP (Predicted) | 3.8 ± 0.4 | High lipophilicity; requires organic co-solvents for assays. |

| pKa (Pyridine N) | ~1.5 – 2.5 (Predicted) | The electron-withdrawing Cl and Br atoms significantly reduce the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |

| H-Bond Donors | 0 | No free hydroxyl/amine groups. |

| H-Bond Acceptors | 2 | Pyridine nitrogen and ether oxygen. |

Synthetic Context & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities. This compound is typically synthesized via the O-alkylation of 5-bromo-2-chloro-3-hydroxypyridine .

Synthesis Pathway (Graphviz)

The following diagram illustrates the standard synthetic route and potential side reactions.

Figure 1: Synthetic pathway via Williamson ether synthesis. Note the potential for N-alkylation (pyridone formation) if reaction conditions are not controlled.

Key Impurities

-

Residual Benzyl Bromide : A lachrymator; must be removed via wash or chromatography.

-

N-Alkylated Pyridone : Pyridines with 3-hydroxy groups can tautomerize. While the 2-chloro substituent favors the hydroxy form, trace N-benzylation can occur.

-

Hydrolysis Product : 5-bromo-2-chloro-3-hydroxypyridine (Starting Material) if conversion is incomplete.

Analytical Characterization & QC Protocols

To ensure the integrity of the material for biological or synthetic use, a multi-modal QC approach is required.

Identification (NMR)[2][6][7]

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.30–7.45 (m, 5H) : Benzyl aromatic protons.

-

δ 5.15–5.25 (s, 2H) : Benzylic -CH₂- singlet. Distinctive shift confirming O-alkylation.

-

δ 8.0–8.3 (d, 1H) : Pyridine H-6 (deshielded by N and Br).

-

δ 7.4–7.6 (d, 1H) : Pyridine H-4.

-

Purity Analysis (HPLC Method)

This protocol is designed to separate the lipophilic product from the more polar starting material.

Protocol 1: Reverse-Phase HPLC

-

Column : C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile (ACN) + 0.1% Formic Acid.

-

Gradient :

-

0-2 min: 5% B (Hold)

-

2-15 min: 5% → 95% B (Linear Ramp)

-

15-20 min: 95% B (Wash)

-

-

Detection : UV at 254 nm (aromatic) and 220 nm (amide/peptide bonds, though less relevant here).

-

Expected Retention : The target is highly lipophilic and will elute late (approx. 12-14 min in this gradient).

Quality Control Workflow (Graphviz)

Figure 2: Standard Quality Control Workflow for isolating and verifying 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Handling, Stability & Safety

Stability

-

Thermal : Stable at room temperature.[1]

-

Hydrolytic : The 2-chloro position is reactive. Avoid prolonged exposure to strong aqueous bases or nucleophiles unless intended.

-

Light : Benzyl ethers can be susceptible to photo-oxidation over long periods; store in amber vials.

Storage Protocol

-

Container : Tightly sealed glass vial (polyethylene cap liner preferred).

-

Environment : Store at 2–8 °C for long-term stability.

-

Desiccation : Hygroscopicity is low, but keeping it dry prevents hydrolysis of the chloro-group.

Safety (GHS Classification)

-

Signal Word : WARNING

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE : Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

-

General Synthesis of Benzyl Ethers : Organic Chemistry Portal. "Williamson Ether Synthesis". Available at: [Link]

- Patent Literature: WO2019069973A1. Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof. (Describes analogous synthesis conditions).

-

Safety Data : PubChem Compound Summary for 5-Bromo-2-chloropyridine (Analogous scaffold safety data). Available at: [Link]

Sources

A Technical Guide to 3-(Benzyloxy)-5-bromo-2-chloropyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Abstract

3-(Benzyloxy)-5-bromo-2-chloropyridine is a highly functionalized heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. This guide provides an in-depth analysis of its molecular structure, proposed synthetic pathways, and unique chemical reactivity. The strategic placement of three distinct functional groups—a benzyloxy ether, a bromine atom, and a chlorine atom—on the pyridine scaffold offers chemists a powerful tool for the regioselective construction of complex molecular architectures. We will explore the differential reactivity of the C-Br and C-Cl bonds, particularly in the context of palladium-catalyzed cross-coupling reactions, which is fundamental to its utility. Furthermore, this whitepaper will delve into its applications as a key building block in drug discovery programs, drawing parallels with structurally related compounds that have shown promise as therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties

The properties of 3-(Benzyloxy)-5-bromo-2-chloropyridine are summarized in the table below. These values are calculated based on its chemical structure and are essential for planning experimental conditions.

| Property | Value |

| Molecular Formula | C₁₂H₉BrClNO |

| Molecular Weight | 298.56 g/mol |

| IUPAC Name | 3-(Benzyloxy)-5-bromo-2-chloropyridine |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C(N=C2)Br)Cl |

| InChI Key | FNUHQNZQDCJWQD-UHFFFAOYSA-N |

| Appearance | Predicted to be an off-white to yellow solid |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |

Molecular Structure Analysis

The utility of 3-(Benzyloxy)-5-bromo-2-chloropyridine stems directly from its unique trifunctional structure. Each component plays a critical role in its overall reactivity profile.

-

Pyridine Core : A nitrogenous heterocycle that is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.

-

Benzyloxy Group (Position 3) : This group serves two primary purposes. First, it acts as a stable protecting group for a hydroxyl functionality, preventing unwanted side reactions. Second, its steric bulk and electronic properties (oxygen's lone pairs can donate electron density into the ring) can influence the reactivity of adjacent positions.

-

Bromo Group (Position 5) : The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy compared to the carbon-chlorine bond.[1]

-

Chloro Group (Position 2) : The carbon-chlorine bond is significantly less reactive in standard cross-coupling conditions, allowing for selective functionalization at the C-5 position. It can, however, be targeted under more forcing conditions or by different reaction classes, such as nucleophilic aromatic substitution (SₙAr).

Caption: Chemical structure of 3-(Benzyloxy)-5-bromo-2-chloropyridine.

Proposed Synthesis Workflow

While numerous routes can be envisioned, a logical and robust synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine would likely start from a readily available dihydroxypyridine derivative. The following workflow illustrates a plausible, multi-step synthesis that allows for controlled installation of each functional group.

Causality Behind Experimental Choices:

-

Step 1 (Bromination): Electrophilic bromination of 2,3-dihydroxypyridine is directed by the activating hydroxyl groups to install the bromine at the C-5 position.

-

Step 2 (Selective Benzylation): The hydroxyl group at C-3 is generally more nucleophilic than the one at C-2 (which exists in tautomeric equilibrium with the pyridone form). This difference can be exploited for selective protection with benzyl bromide under basic conditions.

-

Step 3 (Chlorination): The remaining hydroxyl/pyridone at C-2 is converted to the chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This is a classic and reliable transformation for converting pyridones to chloropyridines.

Caption: Proposed multi-step synthesis of the target compound.

Chemical Reactivity and Strategic Transformations

The primary synthetic value of 3-(Benzyloxy)-5-bromo-2-chloropyridine lies in the differential reactivity of its two halogen atoms, enabling sequential, site-selective modifications.

Palladium-Catalyzed Cross-Coupling at C-5

The C-Br bond at the 5-position is the preferred site for oxidative addition to a Palladium(0) catalyst.[1] This makes it an ideal handle for introducing carbon-carbon or carbon-nitrogen bonds via well-established cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new C-C bond.

-

Sonogashira Coupling: Reaction with terminal alkynes to install an alkynyl group, a valuable functional group in medicinal chemistry.[1]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many drug candidates.

Self-Validating Protocol: Generalized Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling, with built-in checks for reaction success.

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add 3-(Benzyloxy)-5-bromo-2-chloropyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) followed by a degassed aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv.).

-

Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more nonpolar spot (product) validates progress. A successful reaction is typically complete within 2-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C-5 coupled product.

Caption: Workflow for selective cross-coupling at the C-5 position.

Applications in Drug Discovery and Medicinal Chemistry

Substituted pyridine scaffolds are ubiquitous in modern pharmaceuticals. The specific substitution pattern of 3-(benzyloxy)-5-bromo-2-chloropyridine makes it an attractive starting material for creating libraries of novel compounds for high-throughput screening.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The ability to sequentially introduce different groups at the C-5 and C-2 positions allows for the systematic exploration of the chemical space around a target's active site. For example, novel 3-Benzyloxyaminopyridines have recently been developed as selective ROS1 inhibitors to combat resistant mutations in non-small cell lung cancer.[2] Our title compound is an ideal precursor for analogs of such molecules.

-

General Pharmaceutical Intermediates: The versatility of this building block makes it relevant for synthesizing a wide range of biologically active molecules.[3][4] The benzyloxy group can be deprotected (e.g., via hydrogenolysis) at a later stage to reveal a hydroxyl group, which can serve as a key hydrogen bond donor or a point for further derivatization.

Spectroscopic Characterization (Predicted)

While an experimental spectrum must be obtained for definitive identification, the expected spectroscopic data for 3-(Benzyloxy)-5-bromo-2-chloropyridine can be predicted based on its structure.

| Technique | Expected Signals |

| ¹H NMR | ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring. ~8.2 ppm (d, 1H) & ~7.9 ppm (d, 1H): Two distinct doublets for the two protons on the pyridine ring. ~5.2 ppm (s, 2H): Singlet for the benzylic -CH₂- protons. |

| ¹³C NMR | ~150-160 ppm: Carbons attached to N and O. ~140-145 ppm: Carbons attached to halogens. ~127-135 ppm: Carbons of the phenyl ring and pyridine ring. ~70 ppm: Benzylic -CH₂- carbon. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z ≈ 298.96 and 300.96, showing the characteristic isotopic pattern for compounds containing one bromine and one chlorine atom. |

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general guidelines based on similar chemicals apply.[5]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[7][8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Conclusion

3-(Benzyloxy)-5-bromo-2-chloropyridine is a strategically designed chemical intermediate that offers a remarkable degree of control for synthetic chemists. Its key attribute is the orthogonal reactivity of the C-Br and C-Cl bonds, which permits selective, stepwise functionalization of the pyridine core. This capability, combined with the presence of a stable benzyloxy protecting group, makes it an exceptionally valuable building block for constructing complex molecules, particularly in the pursuit of novel therapeutic agents and kinase inhibitors. Understanding its reactivity and handling it with appropriate care will enable researchers to fully exploit its synthetic potential.

References

-

PubChem. 3-(Benzyloxy)-2-bromo-5-chloropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Benzyloxy)-5-bromopyridine. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 3-Bromo-2,6-bis(benzyloxy)pyridine. [Link]

-

PubChem. 3-(Benzyloxy)-5-bromo-2-chloropyrazine. National Center for Biotechnology Information. [Link]

-

PubChemLite. 3-(benzyloxy)-5-bromo-2-chloropyrazine (C11H8BrClN2O). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 3-Bromo-2,6-bis(benzyloxy)pyridine: A Chemist's Guide. [Link]

-

PubChemLite. 3-(benzyloxy)-5-bromopyridine (C12H10BrNO). [Link]

-

MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

-

PubMed. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation. [Link]

- Google Patents.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel 3-Benzyloxyaminopyridines as orally available and intracranially active selective ROS1 inhibitors for combating the resistant ROS1G2032R mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. echemi.com [echemi.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine

The following technical guide details the synthesis of 3-(Benzyloxy)-5-bromo-2-chloropyridine , a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and nicotinic acetylcholine receptor ligands.[1]

Executive Summary

-

Target Molecule: 3-(Benzyloxy)-5-bromo-2-chloropyridine

-

CAS Registry Number: 1352318-66-5 (Generic/Related) / Precursor CAS: 286946-77-8

-

Molecular Formula:

-

Core Application: Intermediate for Suzuki-Miyaura couplings (via C-Br) or nucleophilic aromatic substitutions (via C-Cl) in drug discovery.

-

Primary Pathway: Nucleophilic substitution (O-alkylation) of 5-bromo-2-chloropyridin-3-ol with benzyl bromide.

This guide prioritizes the convergent synthesis approach, utilizing the commercially established precursor 5-bromo-2-chloropyridin-3-ol .[1] This route offers superior regiocontrol compared to late-stage halogenation of the benzyl ether.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the pyridine-ether bond. By disconnecting at the benzylic oxygen, we identify two reliable fragments: the electrophilic benzyl bromide and the nucleophilic hydroxypyridine core.[1]

Figure 1: Retrosynthetic disconnection showing the primary O-alkylation pathway and the upstream origin of the pyridine core.

Precursor Preparation (Strategic Context)

While 5-bromo-2-chloropyridin-3-ol is commercially available, understanding its origin is vital for troubleshooting impurity profiles.

-

Route A (Demethylation): Demethylation of 5-bromo-2-chloro-3-methoxypyridine using aqueous HBr at 100°C. This is the most robust method for ensuring high regiopurity [1].

-

Route B (Direct Bromination): Bromination of 2-chloropyridin-3-ol.

-

Challenge: The 3-hydroxyl group directs ortho (C2, C4) and para (C6).[1] With C2 blocked by Chlorine, the major product is often the C6-bromo or C4,C6-dibromo species.[1]

-

Resolution: Accessing the C5-bromo isomer typically requires specific directing groups or starting from 2-amino-3-nitropyridine derivatives to establish the halogen pattern before installing the hydroxyl group. Therefore, sourcing the certified 5-bromo-2-chloropyridin-3-ol isomer is recommended over in-house bromination of the chloropyridinol. [1]

-

Detailed Protocol: O-Benzylation

This protocol describes the Williamson ether synthesis to install the benzyl group. The reaction utilizes a weak base (

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 5-Bromo-2-chloropyridin-3-ol | Substrate | 1.0 | 208.44 | 50.0 g |

| Benzyl Bromide (BnBr) | Electrophile | 1.1 - 1.2 | 171.04 | 33.0 mL (approx 45 g) |

| Potassium Carbonate ( | Base | 1.5 - 2.0 | 138.21 | 49.7 g |

| DMF (N,N-Dimethylformamide) | Solvent | N/A | - | 250 - 500 mL (5-10 vol) |

Step-by-Step Methodology

Safety Note: Benzyl bromide is a potent lachrymator. Handle in a fume hood. Pyridine derivatives may be toxic.

-

Setup:

-

Charge a dry 3-neck round-bottom flask (equipped with a mechanical stirrer and internal thermometer) with 5-bromo-2-chloropyridin-3-ol (1.0 equiv) and DMF (5 volumes).

-

Stir until a clear or slightly suspension forms.

-

-

Deprotonation:

-

Add Potassium Carbonate (

, 1.5 equiv) in a single portion.[1] -

Observation: The mixture may become a thick suspension. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation of the phenol (formation of the phenoxide anion).

-

-

Alkylation:

-

Add Benzyl Bromide (1.1 equiv) dropwise via an addition funnel over 20 minutes.

-

Exotherm Control: Maintain internal temperature < 30°C.

-

After addition, stir the reaction mixture at Room Temperature for 4–6 hours.

-

Optional: If reaction is sluggish by TLC/LCMS, heat to 50–60°C for 2 hours.

-

-

Monitoring:

-

TLC: Silica gel, 20% EtOAc in Hexanes.[1] Product (

) should be distinct from starting material ( -

LCMS: Monitor for disappearance of M+H 208/210 (SM) and appearance of M+H 298/300 (Product).

-

-

Workup:

-

Dilute the reaction mixture with Water (10 volumes).

-

Precipitation: The product often precipitates as a solid upon water addition. Stir for 1 hour.

-

Filtration (Preferred): Filter the solid, wash with water (3x) and Hexanes (2x) to remove excess BnBr.[1]

-

Extraction (Alternative): If oil forms, extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine (2x), dry over

, and concentrate.[1][2][3]

-

-

Purification:

-

Recrystallization: If necessary, recrystallize from Ethanol or EtOAc/Heptane.[1]

-

Yield: Expected yield is 85–95%.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the O-benzylation process.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommendation | Impact of Deviation |

| Solvent Choice | DMF or Acetonitrile | Protic solvents (EtOH) may compete with the nucleophile. Non-polar solvents reduce reaction rate. |

| Temperature | 20°C - 60°C | >80°C increases risk of N-alkylation (formation of pyridone byproduct) or decomposition. |

| Base Strength | Carbonate ( | Stronger bases (NaH) are unnecessary and may cause side reactions. |

| Stoichiometry | 1.1 equiv BnBr | Large excess of BnBr complicates purification (requires chromatography). |

Regioselectivity Check (O- vs N-alkylation):

-

O-Alkylation (Desired): Product is a pyridine ether. NMR shows benzylic

as a singlet around -

N-Alkylation (Byproduct): Product is a pyridone. NMR typically shows benzylic

shifted and distinct ring proton shifts due to loss of aromaticity. -

Control: The 3-hydroxy group is phenolic in nature (unlike 2- or 4-hydroxy which exist predominantly as pyridones). Therefore, O-alkylation is highly favored under mild carbonate conditions.[1]

Characterization Data (Expected)

-

Physical State: White to off-white solid.

-

1H NMR (400 MHz,

): -

MS (ESI): m/z 298/300

. Pattern confirms mono-Br and mono-Cl isotopes.

References

-

Patent: WO2019069973A1. Nitrogen-containing heteroaryl compound, and pharmaceutical use thereof. (Describes the alkylation of 5-bromo-2-chloropyridin-3-ol with benzyl bromide).

-

Patent: US11964986B1. 9-oxo-9,10-dihydro-6H-pyrano[3,2-b:4,5-b′].[1] (Describes analogous alkylation conditions using K2CO3 in acetonitrile).

- Journal:Bioorganic & Medicinal Chemistry Letters, 1998. (Foundational work on 3-benzyloxypyridine scaffolds).

-

Chemical Supplier Data: Sigma-Aldrich / PubChem entries for 5-Bromo-2-chloropyridin-3-ol (CAS 286946-77-8).[4]

Sources

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 3. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]

- 4. 5-ブロモ-2-クロロ-ピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Benzyloxy)-5-bromo-2-chloropyridine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a substituted pyridine derivative of interest in synthetic chemistry and drug discovery. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a predictive yet robust characterization. By analyzing the influence of the benzyloxy, bromo, and chloro substituents on the pyridine core, we offer a detailed interpretation of the expected spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, providing both detailed theoretical analysis and standardized experimental protocols for acquiring high-fidelity spectroscopic data for this and structurally related compounds.

Introduction

3-(Benzyloxy)-5-bromo-2-chloropyridine is a polysubstituted heterocyclic compound. The unique arrangement of its functional groups—an ether linkage, and two different halogen atoms on a pyridine ring—makes it a potentially valuable building block in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application, and for this, a combination of spectroscopic techniques is indispensable.

This guide will walk through the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this molecule. Each section will begin with a standardized experimental protocol, followed by a detailed analysis of the expected spectral features. The interpretations are grounded in fundamental principles and supported by data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

Sample Preparation:

-

Accurately weigh 5-25 mg of 3-(Benzyloxy)-5-bromo-2-chloropyridine.[1][2]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often a good first choice for moderately polar organic compounds.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube. The optimal sample height should be approximately 4 cm.[3]

-

Cap the NMR tube securely to prevent solvent evaporation.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR (Proton-Decoupled):

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the two protons on the pyridine ring, the five protons on the benzyl ring, and the two methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 3-(Benzyloxy)-5-bromo-2-chloropyridine (in CDCl₃)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | ~7.5 - 7.7 | d | ~2.5 |

| H-6 | ~8.1 - 8.3 | d | ~2.5 |

| -OCH₂- | ~5.2 - 5.4 | s | - |

| Benzyl-H | ~7.3 - 7.5 | m | - |

Interpretation and Justification:

-

Pyridine Protons (H-4 and H-6): The pyridine ring has two remaining protons. H-6 is ortho to the electronegative nitrogen atom and is expected to be the most downfield of the pyridine protons. H-4 is also influenced by the surrounding substituents. The two protons will appear as doublets due to coupling to each other.

-

Methylene Protons (-OCH₂-): These two protons are adjacent to an oxygen atom, which deshields them, causing them to appear at a relatively downfield position for aliphatic protons. As there are no adjacent protons, this signal is expected to be a singlet.

-

Benzyl Protons: The five protons on the phenyl ring of the benzyloxy group will likely appear as a complex multiplet in the aromatic region.

Caption: Molecular structure of 3-(Benzyloxy)-5-bromo-2-chloropyridine with proton labeling.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Benzyloxy)-5-bromo-2-chloropyridine (in CDCl₃)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~145 - 150 | Attached to electronegative Cl and adjacent to N. |

| C-3 | ~150 - 155 | Attached to the ether oxygen. |

| C-4 | ~125 - 130 | Standard aromatic carbon chemical shift. |

| C-5 | ~115 - 120 | Attached to Br, which has a moderate shielding/deshielding effect. |

| C-6 | ~148 - 152 | Adjacent to N, expected to be downfield. |

| -OCH₂- | ~70 - 75 | Aliphatic carbon attached to oxygen. |

| Benzyl C (ipso) | ~135 - 138 | Carbon attached to the -OCH₂- group. |

| Benzyl C (o,m,p) | ~127 - 129 | Typical aromatic carbon chemical shifts. |

Interpretation and Justification:

The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the nitrogen (C-2 and C-6) and the electronegative substituents (Cl, O) are expected to be the most downfield. The carbon bearing the bromine (C-5) will also have its chemical shift influenced by the halogen. The benzylic carbon and the phenyl carbons will show their characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

KBr Pellet Method:

-

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Predicted IR Spectrum

The IR spectrum will show characteristic absorption bands for the aromatic rings, the ether linkage, and the carbon-halogen bonds.

Table 3: Predicted IR Absorption Frequencies for 3-(Benzyloxy)-5-bromo-2-chloropyridine

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₂-) | 2850 - 2960 | Medium |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| C-O-C Asymmetric Stretch | 1220 - 1270 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1070 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Interpretation and Justification:

-

Aromatic and Aliphatic C-H Stretches: The region above 3000 cm⁻¹ will show peaks for the C-H bonds of the aromatic rings, while the region just below 3000 cm⁻¹ will correspond to the methylene C-H bonds.[5]

-

Aromatic Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine and benzene rings.

-

Ether C-O Stretches: The most prominent features for the benzyloxy group will be the strong asymmetric and medium symmetric C-O-C stretching bands. Aryl alkyl ethers typically show a strong asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[6]

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations appear in the fingerprint region at lower wavenumbers.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

Predicted Mass Spectrum

The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion (M⁺): The exact mass of 3-(Benzyloxy)-5-bromo-2-chloropyridine (C₁₂H₉BrClNO) is approximately 296.9556 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1), the molecular ion will appear as a cluster of peaks. The most intense peaks will be at m/z ~297 (for ⁷⁹Br and ³⁵Cl) and m/z ~299 (for ⁸¹Br and ³⁵Cl), with other smaller peaks corresponding to other isotopic combinations.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 297/299/301 | [C₁₂H₉BrClNO]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Cleavage of the benzyl-oxygen bond. This is often a very stable and abundant ion. |

| 206/208/210 | [C₅H₃BrClNO]⁺ | Loss of the benzyl group (C₇H₇•). |

| 178/180 | [C₅H₃BrO]⁺ | Loss of the benzyl group and chlorine. |

Interpretation and Justification:

The fragmentation of benzylic ethers in EI-MS is well-characterized. The most common fragmentation pathway is the cleavage of the C-O bond to form the highly stable tropylium cation at m/z 91.[9][10] Other likely fragmentations involve the loss of the halogen atoms and other parts of the pyridine ring.

Caption: Predicted major fragmentation pathways for 3-(Benzyloxy)-5-bromo-2-chloropyridine in EI-MS.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 3-(Benzyloxy)-5-bromo-2-chloropyridine. By applying fundamental spectroscopic principles and drawing comparisons with related structures, a comprehensive characterization has been constructed. The provided standardized protocols offer a reliable framework for obtaining experimental data, which can then be compared against the predictions laid out in this document to confirm the structure and purity of the compound. This integrated approach of prediction and standardized methodology is essential for robust scientific research and development.

References

-

Spectroscopy Letters. (2006). 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

-

Molecular Physics. (2006). Solvent effects in the proton magnetic resonance spectrum of pyridine. Taylor & Francis Online. [Link]

-

NMR Sample Preparation Guidelines. (2025). NMR sample préparation guidelines. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Go Up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

SciELO Argentina. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Sample preparation for FT-IR. [Link]

-

PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. [Link]

-

ACS Publications. Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Canadian Science Publishing. (2011). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. Standard Sampling Techniques for Infrared Spectroscopy. [Link]

-

PMC. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

IR Spectroscopy of Hydrocarbons. [Link]

-

Metairief. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

-

LCGC International. (2019). The Essential Guide to Electron Ionization in GC–MS. [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

The Royal Society of Chemistry. Supplementary Data. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

NIU - Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

ResearchGate. Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]

-

Shimadzu Italia. Ionization Modes: EI. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

-

Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. [Link]

-

PubChem. 5-Bromo-2-chloropyridin-3-ol. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

- Google Patents.

Sources

- 1. scribd.com [scribd.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. eng.uc.edu [eng.uc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 3-(Benzyloxy)-5-bromo-2-chloropyridine: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Development

In the intricate world of pharmaceutical sciences and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. The ability of a compound to dissolve in a given solvent system governs its bioavailability, manufacturability, and ultimately, its performance as a therapeutic agent.[1][2] This guide provides an in-depth technical exploration of the solubility characteristics of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a substituted pyridine derivative of interest in medicinal chemistry.

Substituted pyridines are a class of heterocyclic compounds that feature prominently in a vast array of pharmaceuticals and agrochemicals.[3][4][5] Their unique electronic properties and ability to engage in various intermolecular interactions make them versatile scaffolds in drug design. However, the introduction of multiple substituents, such as the benzyloxy, bromo, and chloro groups in the title compound, can significantly impact its physicochemical properties, including solubility. This guide will delve into the theoretical underpinnings of its expected solubility, provide a robust experimental framework for its determination, and discuss the practical implications for researchers and formulation scientists.

Theoretical Framework: Predicting Solubility from Molecular Structure

To move beyond this qualitative principle, we can examine the predicted physicochemical properties of the molecule and related structures. For instance, a structurally similar compound, 3-(Benzyloxy)-2-bromo-5-chloropyridine, has a calculated XLogP3-AA of 4, indicating a significant degree of lipophilicity.[6] This high lipophilicity suggests that 3-(Benzyloxy)-5-bromo-2-chloropyridine is likely to exhibit poor solubility in aqueous solutions and a preference for non-polar organic solvents.

Key Molecular Features Influencing Solubility:

-

Large Aromatic System: The presence of both a pyridine and a benzene ring contributes to a large, non-polar surface area, favoring interactions with non-polar solvents through van der Waals forces.

-

Halogen Substituents: The bromo and chloro groups further increase the molecular weight and lipophilicity of the compound.

-

Ether Linkage: The benzyloxy group introduces an ether linkage, which can act as a hydrogen bond acceptor, potentially offering some limited interaction with polar aprotic solvents.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a weak base and can act as a hydrogen bond acceptor, contributing to potential solubility in protic solvents, although this effect may be sterically hindered by the adjacent chloro and benzyloxy groups.[3]

Advanced Solubility Prediction Models

For more quantitative predictions, computational models can be employed. These methods, while often requiring specialized software, can provide valuable insights in the early stages of development.[7][8][9]

-

Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11][12][13] A solvent with HSP values similar to those of the solute is predicted to be a good solvent.[11][12] While specific HSP values for 3-(Benzyloxy)-5-bromo-2-chloropyridine are not published, they can be estimated using group contribution methods.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[14][15][16][17][18] It calculates the chemical potential of a solute in a given solvent, providing a more rigorous prediction of solubility.[17][18]

Based on these theoretical considerations, a qualitative prediction of the solubility of 3-(Benzyloxy)-5-bromo-2-chloropyridine in various classes of organic solvents is presented in the table below.

Predicted Solubility Profile of 3-(Benzyloxy)-5-bromo-2-chloropyridine

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The large non-polar surface area of the molecule will interact favorably with non-polar solvents via dispersion forces. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polarity of these solvents can interact with the dipole moment of the solute. The ether and pyridine nitrogen can act as hydrogen bond acceptors. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The ability of these solvents to hydrogen bond may be less effective due to the lack of strong hydrogen bond donor sites on the solute. Steric hindrance around the nitrogen may also limit interactions. |

| Aqueous | Water | Very Low | The high lipophilicity (predicted high LogP) and lack of significant hydrogen bonding donor capabilities suggest poor aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate formulation development. The following section outlines a detailed, step-by-step protocol for determining the solubility of 3-(Benzyloxy)-5-bromo-2-chloropyridine in a range of organic solvents. This method is based on the widely used "excess solid" or saturation shake-flask method.[19]

Safety First: Handling Halogenated Pyridines

Substituted pyridines, particularly halogenated ones, should be handled with care.[20] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21][22][23] Review the Safety Data Sheet (SDS) for the compound and all solvents before beginning any experimental work.

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 3-(Benzyloxy)-5-bromo-2-chloropyridine (e.g., 10-20 mg) into a series of glass vials. The key is to ensure that undissolved solid remains at equilibrium.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe and pass it through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any remaining particulate matter.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 3-(Benzyloxy)-5-bromo-2-chloropyridine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

It is good practice to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.

-

Conclusion: From Prediction to Practical Application

This technical guide has provided a comprehensive overview of the solubility of 3-(Benzyloxy)-5-bromo-2-chloropyridine, a compound of interest for researchers in drug development and related fields. By integrating theoretical predictions based on molecular structure with a robust experimental protocol, scientists can gain a thorough understanding of this critical physicochemical property. The insights gained from such studies are invaluable for guiding solvent selection in synthesis and purification, as well as for the rational design of formulation strategies to ensure optimal delivery and bioavailability of this promising molecule.

References

-

COSMO-RS | Thermodynamics & Solubility Prediction Software - SCM. (n.d.). Retrieved from [Link]

-

Predicting Solubility | Rowan. (n.d.). Retrieved from [Link]

-

Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved from [Link]

-

Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning - Frontiers. (2024, October 31). Retrieved from [Link]

-

A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Retrieved from [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC. (2023, October 18). Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]

-